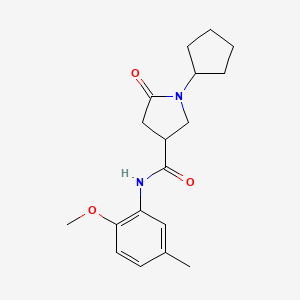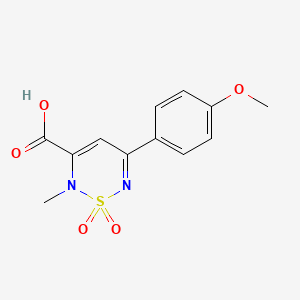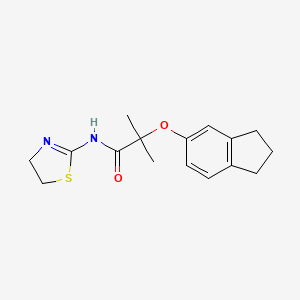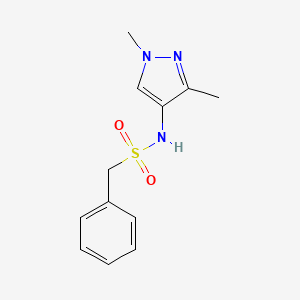![molecular formula C19H23NO2 B4621916 1-[2-(2-naphthyloxy)propanoyl]azepane](/img/structure/B4621916.png)
1-[2-(2-naphthyloxy)propanoyl]azepane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds like 1-[2-(2-naphthyloxy)propanoyl]azepane often involves ring expansion methods, utilizing either thermal, photo-chemical, or microwave irradiation techniques. These processes can lead to the formation of various derivatives by manipulating five or six-membered compounds (Kaur, Garg, Malhi, & Sohal, 2021).
Molecular Structure Analysis
A detailed study on naphthalene diimides, which are structurally related to the naphthyloxy component, demonstrates the influence of molecular structure on solubility, self-assembly, and electronic properties. Such analysis is crucial for understanding the behavior of compounds in organic electronics and could be relevant to understanding the structural implications of 1-[2-(2-naphthyloxy)propanoyl]azepane (Chlebosz, Goldeman, Janus, Szuster, & Kiersnowski, 2023).
Chemical Reactions and Properties
Compounds with azepane and naphthalene moieties exhibit a wide range of reactions and possess significant pharmacological properties. Their structural diversity facilitates the discovery of new therapeutic agents, highlighting the importance of understanding the chemical behavior and reactivity of 1-[2-(2-naphthyloxy)propanoyl]azepane (Zha, Rakesh, Manukumar, Shantharam, & Long, 2019).
Physical Properties Analysis
The study of polymers with naphthalene units provides insights into the impact of molecular structure on physical properties like anti-abrasion, chemical resistance, and gas barrier characteristics. Understanding the crystallization behavior and morphological characteristics of such compounds is essential for predicting the physical properties of 1-[2-(2-naphthyloxy)propanoyl]azepane (Ding, Soccio, Lotti, Cavallo, & Androsch, 2019).
Chemical Properties Analysis
The review on substituted naphthalene derivatives, which are structurally related to the naphthyloxy component of the compound of interest, provides a comprehensive overview of their synthesis and the diverse biological activities they exhibit. This information is crucial for understanding the potential chemical properties of 1-[2-(2-naphthyloxy)propanoyl]azepane and its derivatives (Maheshwari & Hussain, 2023).
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
The research on compounds structurally related to 1-[2-(2-naphthyloxy)propanoyl]azepane highlights their potential applications in synthesis and catalysis. Notably, the alkylation reaction of 1-naphthol with epichlorohydrin, facilitated by base homogeneous and heterogeneous PTC catalysis, has been developed to produce high yields and remarkable selectivity of an important intermediate in the production of beta-blocker and antioxidant propranolol. This process underscores the pivotal role of catalysis in achieving improved purity of pharmaceutical ingredients (Jovanovic et al., 2006).
Kinetic Resolution in Drug Synthesis
The kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in synthesizing beta-adrenergic blocking agents such as propranolol and nadoxolol, represents another application. By employing whole cell preparations containing enzymes from native sources, (R)- and (S)-1-chloro-3-(1-naphthyloxy)-2-propanol were obtained in highly optically pure form. This method demonstrates the integration of enzymatic resolution in the pharmaceutical synthesis process, offering a route to obtain optically active pharmaceuticals with improved efficiency and selectivity (Kapoor et al., 2003).
Organic Electron-transfer Oxidants
Naphthalene derivatives have been explored for their unique electron-transfer reduction behavior, showcasing their application in oxidative self-coupling of N,N-dialkylanilines. This approach provides a novel pathway for synthesizing benzidines, which are significant in dye manufacture and organic electronics. The utilization of naphthalene-1,8-diylbis(diphenylmethylium) for oxidative coupling demonstrates the potential of naphthalene derivatives in organic synthesis and materials science (Saitoh et al., 2006).
Luminescent Properties and Material Science
The reversible transformation and fluorescence modulation in polymorphic crystals of n-butylammonium 2-naphthalenesulfonate reveal the application of naphthalene derivatives in material science, particularly in the development of responsive luminescent materials. These materials can switch their luminescent properties through mechanical or thermal treatments, indicating their potential in creating stimuli-responsive materials for sensors and displays (Yamamoto et al., 2009).
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-naphthalen-2-yloxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-15(19(21)20-12-6-2-3-7-13-20)22-18-11-10-16-8-4-5-9-17(16)14-18/h4-5,8-11,14-15H,2-3,6-7,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBDFTOQPGQFAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCCC1)OC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-4-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperazine](/img/structure/B4621839.png)


![3-[2-(diethylamino)ethyl]-9-(methoxymethyl)-7-methyl-2-(2-nitrophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4621851.png)
![N-allyl-2-{[(6-bromo-2-naphthyl)oxy]acetyl}hydrazinecarbothioamide](/img/structure/B4621858.png)


![2-[(pentafluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4621868.png)
![N-{3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4621876.png)
![6-(1-adamantyl)-3-cyclopropyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4621879.png)
![ethyl 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B4621882.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4621889.png)
![2,2-dibromo-N-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methylcyclopropanecarboxamide](/img/structure/B4621897.png)
![3-(4-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4621902.png)